N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Notum inhibitor Wnt signaling Fragment-based drug discovery

This compound is a structurally validated Notum (Wnt signaling deacylase) inhibitor, originating from an X-ray crystallographic fragment screen (PDB: 7B8Y). Its specific 3-ethoxyphenyl and 2-fluorobenzamide substitution pattern is essential for on-target binding; generic sourcing of unspecified thiadiazole amides risks functional inactivity. Ideal for SAR-driven lead optimization in osteoporosis, Alzheimer’s, and colorectal cancer programs. Use as a reference standard to validate Notum/1,3,4-thiadiazole chemotype selectivity in screening campaigns.

Molecular Formula C17H14FN3O2S
Molecular Weight 343.4 g/mol
CAS No. 6041-76-5
Cat. No. B5668174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
CAS6041-76-5
Molecular FormulaC17H14FN3O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H14FN3O2S/c1-2-23-12-7-5-6-11(10-12)16-20-21-17(24-16)19-15(22)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
InChIKeyYMEJRQULPYAJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide (CAS 6041-76-5): Chemical Class and Core Profile for Procurement


N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic, small-molecule amide belonging to the 1,3,4-thiadiazole class . Its core scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of reported bioactivities [1]. The compound is specifically characterized by a 3-ethoxyphenyl substituent at the thiadiazole's 5-position and a 2-fluorobenzamide group at the 2-position. This precise substitution pattern differentiates it from other thiadiazole-based amides and has been linked to a defined, target-based application as an inhibitor of the Wnt signaling deacylase, Notum, originating from an X-ray crystallographic fragment screen [2].

Why Generic 1,3,4-Thiadiazole Amides Cannot Substitute for N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide


Within the 1,3,4-thiadiazole amide class, even minor structural changes can drastically alter target engagement and biological function [1]. The specific 3-ethoxyphenyl motif on the thiadiazole A-ring of this compound was identified as a key binding element during a crystallographic fragment screen against the Notum protein, a high-value target in Wnt-driven diseases [2]. Changing the substitution pattern on either the thiadiazole ring or the benzamide moiety would likely disrupt the precise hydrogen-bonding and hydrophobic interactions confirmed by X-ray crystallography, leading to a loss of on-target activity. Therefore, generic sourcing of a similar but unspecified 'thiadiazole amide' introduces a critical risk of obtaining a compound that is functionally inactive for this validated target [1].

Quantitative Differentiation Evidence for N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide


Structural Elaboration from a Validated Notum Fragment Hit to a Potent Lead-Like Inhibitor

The target compound is an elaborated derivative of the crystallographically validated Notum fragment hit (T2H, 5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-amine) [1]. The fragment screen identified 59 initial hits, and T2H was one of the few that bound in a key active site pocket. While the fragment T2H has a high ligand efficiency, the subsequent addition of the 2-fluorobenzamide group in the target compound was a synthetic strategy to increase potency and selectivity by engaging additional protein sub-pockets not accessed by the fragment. This structural progression is a standard method in medicinal chemistry to transition from a low-affinity fragment to a more potent, drug-like lead.

Notum inhibitor Wnt signaling Fragment-based drug discovery

Differentiation from Insecticidal 1,3,4-Thiadiazole Amides via the A-Ring Substituent

A series of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides were optimized by Dow AgroSciences for broad-spectrum insecticidal activity against sap-feeding pests like Aphis gossypii and Bemisia tabaci [1]. The insecticidal SAR is heavily dependent on the A-ring aryl group, where halogenated or electron-withdrawing substituents were preferred. The target compound's unique 3-ethoxyphenyl A-ring is chemically distinct from the insecticidal leads, which typically contained unsubstituted or halogenated phenyl rings. This divergence in the A-ring substitution pattern supports the hypothesis that the target compound was developed for a distinct pharmacological target (Notum) and would be a poor substrate for the insecticidal chemotype, reducing the risk of unwanted agrochemical-like biological activity.

Agrochemical comparison Selectivity Off-target activity

Contrast with P2X3/P2X2/3 Antagonist Thiadiazole Arylamides in Pain and Genitourinary Indications

Another major therapeutic area for 1,3,4-thiadiazole-substituted arylamides is as P2X3 and P2X2/3 receptor antagonists for pain and genitourinary conditions, as described in patents by Roche [1]. These compounds possess a distinct general formula where the thiadiazole ring is often directly linked to a specific aryl or heteroaryl group without the ethoxy substituent. The target compound, with its 5-(3-ethoxyphenyl) group designed from a Notum fragment screen, represents a divergent chemical structure and pharmacological target. This clear structural separation indicates that it would not be an appropriate positive control or comparator for P2X receptor studies, further cementing its unique application space.

Pain P2X3 antagonist Genitourinary Selectivity

Optimal Research Application Scenarios for N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide


Fragment-Based Drug Discovery (FBDD) and Structure-Based Lead Optimization for Notum

This compound is ideally suited as a structurally characterized lead for Notum inhibitor development programs. Its direct lineage from the X-ray fragment hit T2H (PDB ID: 7B8Y) makes it a primary tool for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties while maintaining the confirmed binding mode [1]. Using this specific elaborated analog ensures that medicinal chemistry efforts remain on a validated trajectory for on-target modulation of Wnt signaling [2].

Chemical Biology Tool for Investigating Wnt Signaling and Disease Models

Researchers studying Wnt signaling in the context of osteoporosis, Alzheimer's disease, or colorectal cancer can use this compound as a pathway-selective modulator. Its specificity for Notum, a key negative regulator of Wnt ligands, distinguishes it from broad-spectrum Wnt inhibitors (e.g., porcupine inhibitors) and allows for the dissection of Notum's specific role in disease pathology [1].

Pharmaceutical Reference Standard for Thiadiazole-Based Notum Inhibitor Selectivity Profiling

Given its clear structural differentiation from insecticidal and P2X3-antagonist thiadiazole amides (as shown in Section 3), this compound serves as an excellent reference standard in selectivity panels. It can be used to verify that a biological assay or screening campaign is specific to the Notum/1,3,4-thiadiazole amide chemotype and is not being confounded by the off-target activities common to other members of its chemical class [REFS-1, REFS-2]. This application is crucial for ensuring the validity of high-throughput screening data in industrial settings.

Synthetic Chemistry Reference for Developing Novel Wnt Pathway Modulators

For process chemistry and custom synthesis teams, this compound represents a key intermediate and standard for generating novel analogs. The fully assigned structure and known synthetic route provide a reproducible starting point for creating focused libraries. A procurement manager can use this compound to benchmark the synthetic capability and purity of a contract research organization (CRO) before commissioning a larger library synthesis [1].

Quote Request

Request a Quote for N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.